

1,4-Dibromo-2,3-dimethylbenzene structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dibromo-2,3-dimethylbenzene**

Cat. No.: **B1631555**

[Get Quote](#)

An In-Depth Technical Guide to the Structure, Synthesis, and Application of **1,4-Dibromo-2,3-dimethylbenzene**

Abstract

This technical guide provides a comprehensive overview of **1,4-dibromo-2,3-dimethylbenzene** (CAS No. 75024-22-5), a key aromatic building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its structural characterization through theoretical spectroscopic analysis. Furthermore, we examine its reactivity, focusing on its significant potential as a substrate in palladium-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

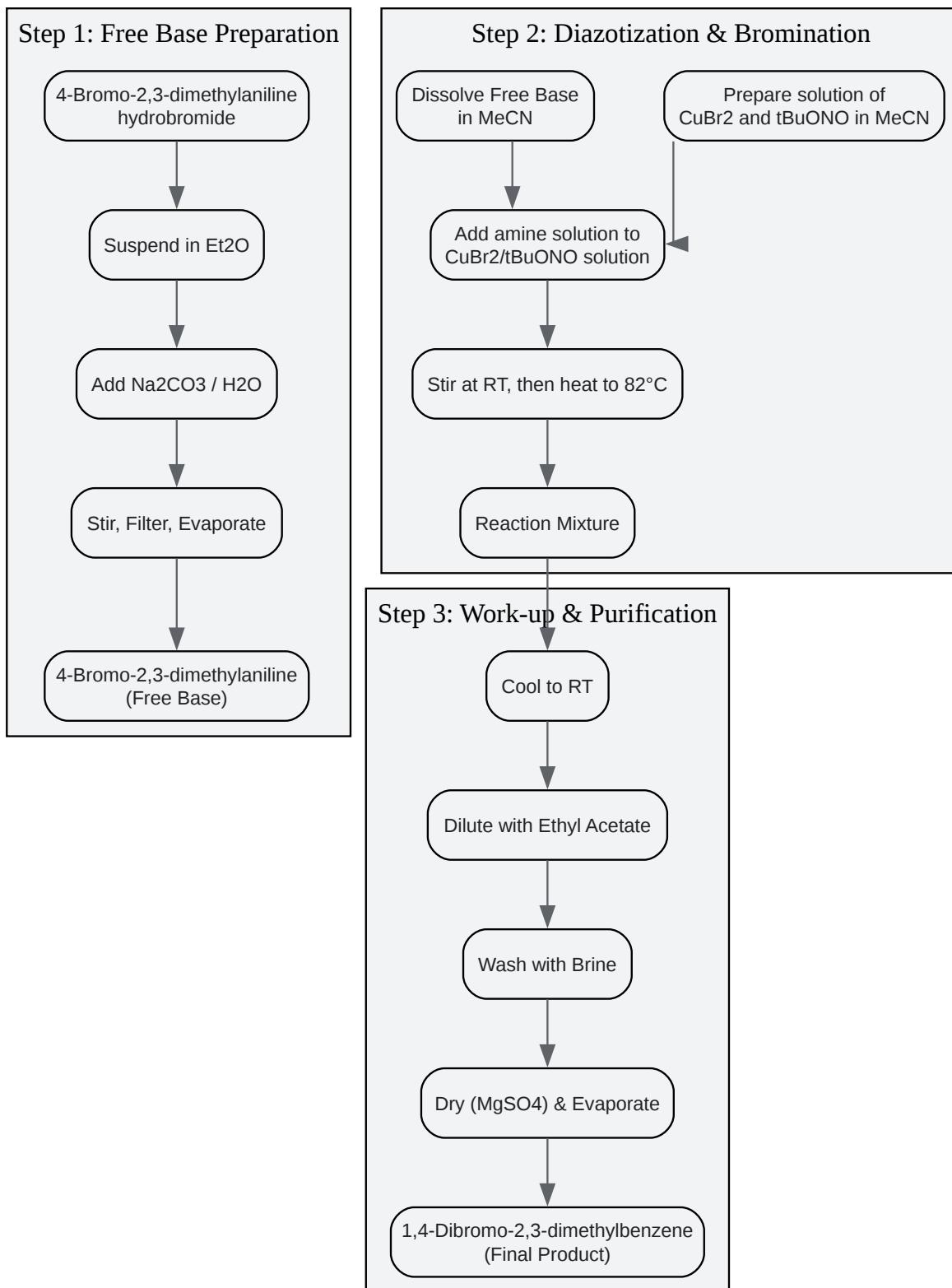
1,4-Dibromo-2,3-dimethylbenzene is a symmetrically substituted aromatic compound. The benzene ring is substituted with two bromine atoms at the para positions (1 and 4) and two adjacent (ortho) methyl groups at positions 2 and 3. This specific arrangement of substituents dictates its chemical reactivity and physical properties. Due to the molecule's C₂v symmetry, certain pairs of atoms are chemically equivalent, which simplifies its spectroscopic signatures.

The core structural and physical data for this compound are summarized below.

Property	Value	Source(s)
CAS Number	75024-22-5	
Molecular Formula	C ₈ H ₈ Br ₂	
Molecular Weight	263.96 g/mol	
Physical Form	White to Yellow Solid	[1]
Melting Point	42-46 °C	
Boiling Point	118-121 °C (at 15 mmHg)	
Density	~1.71 g/cm ³	[2]
InChI Key	IVJJDBCZDJFMNZ- UHFFFAOYSA-N	

Synthesis and Purification

The synthesis of **1,4-dibromo-2,3-dimethylbenzene** is reliably achieved via a modified Sandmeyer-type reaction, starting from 4-bromo-2,3-dimethylaniline. This method offers a high-yield pathway to the desired product.


Causality of Experimental Design

The chosen synthetic route leverages the transformation of an aromatic amine into a diazonium salt, which is subsequently displaced by a bromine atom.

- Starting Material: 4-bromo-2,3-dimethylaniline is an ideal precursor as it already contains three of the four desired substituents in the correct orientation.
- Diazotization: Tert-butyl nitrite (tBuONO) is used as the diazotizing agent. It serves as a convenient and efficient source of the nitrosonium ion (NO⁺) in an organic solvent (acetonitrile), which is necessary to convert the primary amine (-NH₂) into the diazonium salt (-N₂⁺).
- Bromination: Copper(II) bromide (CuBr₂) acts as the source of the bromide nucleophile that displaces the dinitrogen gas from the diazonium intermediate. This is a classic Sandmeyer-

type transformation, known for its efficiency in installing halogens onto an aromatic ring.[\[1\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,4-dibromo-2,3-dimethylbenzene**.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis.[\[1\]](#)

- Preparation of the Free Base: a. Suspend 4-bromo-2,3-dimethylaniline hydrobromide (8.69 g, 43.5 mmol) in diethyl ether (Et_2O , 20 mL). b. Add a solution of sodium carbonate (Na_2CO_3 , 5 g, 50 mmol) in water (H_2O , 5 mL). c. Stir the biphasic mixture vigorously until the starting material is consumed. d. Filter the mixture and evaporate the ether from the organic phase to yield the free base, 4-bromo-2,3-dimethylaniline.
- Diazotization and Bromination: a. In a separate flask, prepare a solution of copper(II) bromide (CuBr_2 , 9.71 g, 43.5 mmol) and tert-butyl nitrite (tBuONO , 5.68 mL, 47.8 mmol) in acetonitrile (MeCN , 200 mL). b. Dissolve the free base from step 1 in acetonitrile (100 mL). c. Add the amine solution to the $\text{CuBr}_2/\text{tBuONO}$ solution. d. Stir the reaction mixture at room temperature for 16 hours, followed by heating at 82 °C for 4 hours.
- Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (AcOEt , 200 mL). c. Wash the organic layer sequentially with brine (2 x 100 mL). d. Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and evaporate the solvent under reduced pressure to afford the target product, **1,4-dibromo-2,3-dimethylbenzene**, typically in high yield (~85%).

[\[1\]](#)

Spectroscopic and Structural Characterization

While specific, published spectra for **1,4-dibromo-2,3-dimethylbenzene** are not readily available in public databases, its structure can be confidently predicted based on fundamental spectroscopic principles and comparison with closely related isomers.[\[3\]](#)[\[4\]](#)[\[5\]](#)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

- Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single peak (singlet). The electron-withdrawing effect of the adjacent bromine atoms would shift this signal downfield to approximately δ 7.20-7.40 ppm.
- Methyl Protons (2-CH₃, 3-CH₃): The two methyl groups are also chemically equivalent. They should produce a sharp singlet corresponding to six protons. This signal would appear in the typical alkyl-aromatic region, estimated at δ 2.30-2.50 ppm.

¹³C NMR Spectroscopy (Predicted)

Due to symmetry, the eight carbon atoms will give rise to only four distinct signals in the ¹³C NMR spectrum.

- Methyl Carbons (C-2', C-3'): A single signal for the two equivalent methyl groups is expected in the aliphatic region, around δ 20-23 ppm.[5]
- Bromo-substituted Carbons (C-1, C-4): The two carbons directly attached to bromine atoms will be deshielded and appear as a single peak around δ 120-125 ppm.
- Methyl-substituted Carbons (C-2, C-3): The two carbons bearing methyl groups are expected to resonate further downfield due to substitution, likely in the δ 135-140 ppm range.[5]
- Proton-bearing Carbons (C-5, C-6): The two carbons attached to hydrogen atoms will appear as a single signal, typically around δ 130-133 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for its functional groups.

- Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region.
- Aliphatic C-H Stretch: A stronger set of bands will appear just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ range, corresponding to the methyl groups.
- Aromatic C=C Stretch: One or two medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

- C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹, is indicative of the carbon-bromine bond.[6]

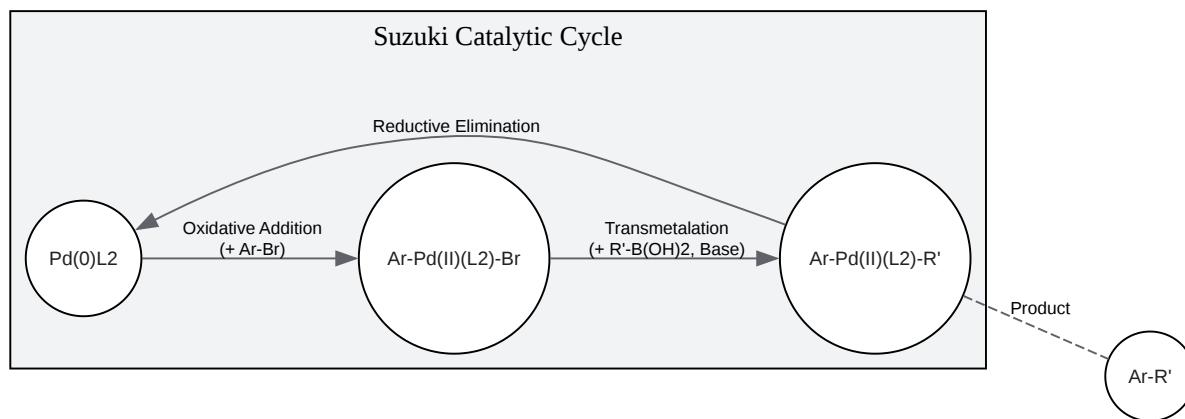
Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) Mass Spectrometry would reveal key structural information.

- Molecular Ion (M⁺): The most telling feature would be the molecular ion cluster. Due to the two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the M⁺ peak will appear as a triplet of peaks at m/z 262, 264, and 266 with a characteristic intensity ratio of approximately 1:2:1.[7]
- Key Fragments:
 - [M-Br]⁺: Loss of a single bromine atom would result in a prominent fragment ion cluster around m/z 183 and 185 (ratio ~1:1).
 - [M-CH₃]⁺: Loss of a methyl group (15 Da) would produce a fragment ion cluster at m/z 247, 249, and 251 (ratio ~1:2:1).[8]

Crystal Structure

Specific crystallographic data for **1,4-dibromo-2,3-dimethylbenzene** is not currently available in open-access databases. However, based on studies of similar dibrominated aromatic compounds, its solid-state packing would be governed by a combination of weak intermolecular forces. These likely include C–H…Br hydrogen bonds and potentially Br…Br halogen interactions or C–Br…π(arene) interactions, which are known to play significant roles in the crystal lattices of related molecules.[9][10]

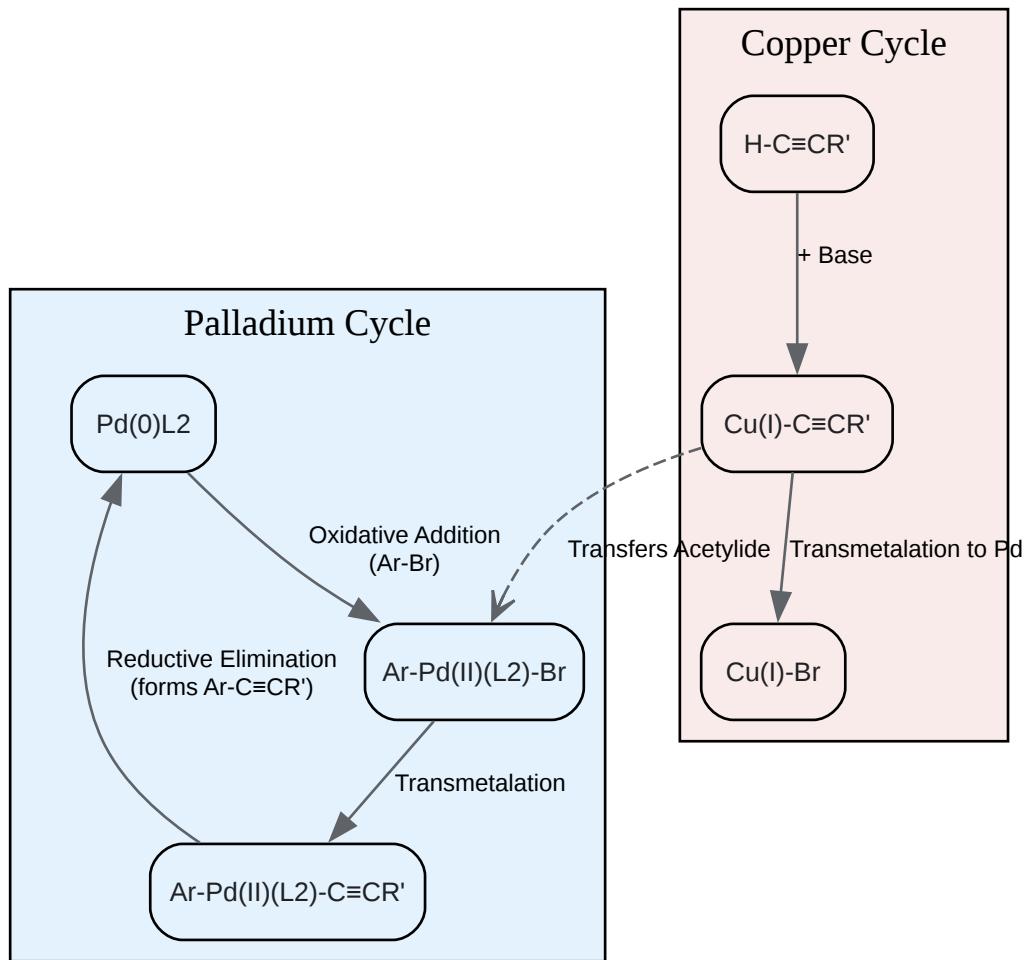

Reactivity and Synthetic Applications

1,4-Dibromo-2,3-dimethylbenzene is a valuable intermediate for constructing more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile handles for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (like a boronic acid) with an organohalide.[11] **1,4-Dibromo-2,3-dimethylbenzene** is an excellent substrate for this reaction.

- **Mechanism Insight:** The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]
- **Synthetic Utility:** By employing one or two equivalents of a boronic acid, chemists can achieve selective mono- or di-arylation, leading to the synthesis of complex biaryl and terphenyl structures. The slightly different electronic environments of the two bromine atoms (due to the adjacent methyl groups) could potentially be exploited for regioselective couplings under carefully controlled conditions.[13]


[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14]

- Mechanism Insight: This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[15] The palladium catalyst undergoes a cycle similar to the Suzuki reaction. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the coupling.
- Synthetic Utility: **1,4-Dibromo-2,3-dimethylbenzene** can be coupled with various terminal alkynes to produce mono- or di-alkynylated products. These products are valuable precursors for conjugated polymers, organic electronics, and complex pharmaceutical intermediates. Site-selectivity can often be achieved in similar systems, favoring reaction at the sterically less hindered or more electronically activated position.[16]

[Click to download full resolution via product page](#)

Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.

Safety and Handling

Proper handling of **1,4-dibromo-2,3-dimethylbenzene** is essential for laboratory safety.

- Hazard Identification: The compound is classified as harmful and an irritant.
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (fume hood).
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

1,4-Dibromo-2,3-dimethylbenzene is a structurally well-defined and synthetically valuable aromatic compound. Its symmetrical nature simplifies its characterization, while its two bromine substituents provide dual reaction sites for advanced molecular construction. Its primary utility lies in its role as a scaffold in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex organic molecules. Adherence to established synthesis and safety protocols will allow researchers to fully and safely leverage the synthetic potential of this important chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.
- NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethyl-benzene.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- IUCr Journals. (n.d.). The Disordered Structures of 1,4-Dibromo-2,5-dlethyl-3,6-dimethylbenzene (BEMB 1) and 1,3-Dibromo.
- Leadbeater, N. E., & Marco, M. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. *Organic Process Research & Development*, 12(4), 628-632.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. *Organic Chemistry Data*.
- Kazi, S. A., Campi, E., & Hearn, M. (2018). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions... [Image]. ResearchGate.
- NIST. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. NIST Chemistry WebBook.
- ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.
- NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook.
- Chemsoc. (n.d.). **1,4-Dibromo-2,3-dimethylbenzene** | CAS#:75024-22-5.
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. *Tetrahedron Letters*, 55(30), 4145-4148.
- Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube.
- MDPI. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.
- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene.

- Kuck, D. (1995). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. *Mass Spectrometry Reviews*, 14(1), 1-57.
- Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene.
- ResearchGate. (n.d.). Crystal structure of 1-bromo-2-(phenylselenyl)benzene.
- PubChem. (n.d.). 2,3-Dibromo-1,4-dimethylbenzene.
- ExamQA. (n.d.). C13 NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,4-DIBROMO-2,3-DIMETHYLBENZENE | 75024-22-5 [chemicalbook.com]
- 2. 1,4-Dibromo-2,3-dimethylbenzene | CAS#:75024-22-5 | Chemsoc [chemsoc.com]
- 3. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 13C NMR spectrum [chemicalbook.com]
- 5. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzene, 1,4-dibromo- [webbook.nist.gov]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. journals.iucr.org [journals.iucr.org]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1,4-Dibromo-2,3-dimethylbenzene structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631555#1-4-dibromo-2-3-dimethylbenzene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com